Cas no 70498-81-6 (3-(hydroxymethyl)-1h-pyrazol-5-ol)

3-(hydroxymethyl)-1h-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 3-(hydroxymethyl)-1h-pyrazol-5-ol
- 5-(hydroxymethyl)-1,2-dihydropyrazol-3-one
- 5-hydroxy-3-hydroxymethylpyrazole
- 5-hydroxymethyl-2H-pyrazol-3-ol
- 70498-81-6
- 5-hydroxymethyl-1h-pyrazol-3-ol
- BDBM50339007
- UAVGIEIWZYNZML-UHFFFAOYSA-N
- C90528
- DTXSID60500798
- EN300-702627
- SCHEMBL11314931
- SCHEMBL2652640
- CS-0378734
- Z1198176676
- AKOS006285510
- AB44010
- 5-(Hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
- FT-0743955
- CHEMBL1688204
- DB-028072
-
- インチ: InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h1,7H,2H2,(H2,5,6,8)
- InChIKey: UAVGIEIWZYNZML-UHFFFAOYSA-N
- SMILES: C1=C(NNC1=O)CO
計算された属性
- 精确分子量: 114.04300
- 同位素质量: 114.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 61.4Ų
じっけんとくせい
- PSA: 69.14000
- LogP: -0.39240
3-(hydroxymethyl)-1h-pyrazol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM524308-1g |
3-(Hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 97% | 1g |
$1289 | 2022-06-10 | |
Enamine | EN300-702627-0.1g |
3-(hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 95.0% | 0.1g |
$470.0 | 2025-03-12 | |
Enamine | EN300-702627-0.5g |
3-(hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 95.0% | 0.5g |
$1058.0 | 2025-03-12 | |
1PlusChem | 1P00FC7F-1g |
3-(Hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 95% | 1g |
$1733.00 | 2025-02-27 | |
A2B Chem LLC | AH14859-2.5g |
3-(Hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 95% | 2.5g |
$2835.00 | 2024-04-19 | |
A2B Chem LLC | AH14859-50mg |
3-(Hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 95% | 50mg |
$367.00 | 2024-04-19 | |
Aaron | AR00FCFR-100mg |
3-(HYDROXYMETHYL)-1H-PYRAZOL-5-OL |
70498-81-6 | 95% | 100mg |
$672.00 | 2023-12-13 | |
Aaron | AR00FCFR-1g |
3-(HYDROXYMETHYL)-1H-PYRAZOL-5-OL |
70498-81-6 | 95% | 1g |
$1891.00 | 2023-12-13 | |
A2B Chem LLC | AH14859-250mg |
3-(Hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 95% | 250mg |
$743.00 | 2024-04-19 | |
1PlusChem | 1P00FC7F-50mg |
3-(Hydroxymethyl)-1H-pyrazol-5-ol |
70498-81-6 | 95% | 50mg |
$445.00 | 2025-02-27 |
3-(hydroxymethyl)-1h-pyrazol-5-ol 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
3-(hydroxymethyl)-1h-pyrazol-5-olに関する追加情報
3-(Hydroxymethyl)-1H-pyrazol-5-ol (CAS No. 70498-81-6): A Versatile Chemical Building Block
3-(Hydroxymethyl)-1H-pyrazol-5-ol (CAS No. 70498-81-6) is an important heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This hydroxymethyl pyrazole derivative serves as a crucial building block in organic synthesis, particularly in the development of novel drug candidates and specialty chemicals.
The molecular structure of 3-(hydroxymethyl)-1H-pyrazol-5-ol features both hydroxyl and hydroxymethyl functional groups attached to a pyrazole ring, making it a valuable intermediate for various chemical transformations. Researchers frequently search for "synthesis of 3-hydroxymethyl pyrazole derivatives" or "applications of pyrazole-5-ol compounds," reflecting the growing interest in this chemical space.
In pharmaceutical applications, this compound has shown promise as a precursor for developing anti-inflammatory agents and antimicrobial compounds. Recent studies have explored its potential in creating novel enzyme inhibitors, particularly targeting diseases where pyrazole-based structures demonstrate biological activity. The "biological activity of hydroxymethyl pyrazoles" remains a trending research topic in medicinal chemistry circles.
The agrochemical industry has also shown interest in 3-(hydroxymethyl)-1H-pyrazol-5-ol as a potential intermediate for developing new crop protection agents. Its structural features make it suitable for creating compounds with specific modes of action against plant pathogens. Many researchers are investigating "pyrazole derivatives in agrochemicals" as sustainable alternatives to traditional pesticides.
From a synthetic chemistry perspective, the hydroxymethyl group at position 3 and the hydroxyl group at position 5 offer multiple sites for chemical modification. This versatility explains why searches for "functionalization of pyrazole-5-ols" have increased in recent years. The compound can undergo various reactions including etherification, esterification, and nucleophilic substitutions.
In material science, researchers are exploring 3-(hydroxymethyl)-1H-pyrazol-5-ol as a potential monomer or cross-linking agent for specialty polymers. Its ability to form hydrogen bonds and participate in coordination chemistry makes it interesting for developing "functional polymeric materials" with specific properties.
The analytical characterization of 70498-81-6 typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. Many laboratories search for "analytical methods for pyrazole derivatives" to ensure proper identification and purity assessment of this compound and its derivatives.
Recent advances in green chemistry have led to increased interest in environmentally friendly synthesis routes for 3-(hydroxymethyl)-1H-pyrazol-5-ol. Researchers are particularly focused on "catalytic methods for pyrazole synthesis" that minimize waste and energy consumption while maintaining high yields.
From a commercial perspective, the demand for pyrazole-based intermediates like 3-(hydroxymethyl)-1H-pyrazol-5-ol continues to grow, driven by pharmaceutical and agrochemical innovation. Market analysts frequently track "pyrazole derivative market trends" to understand the evolving needs of these industries.
Safety considerations for handling 3-(hydroxymethyl)-1H-pyrazol-5-ol follow standard laboratory practices for organic compounds. While not classified as hazardous, proper personal protective equipment is recommended when working with this chemical, as with all laboratory reagents.
The future research directions for 70498-81-6 likely include exploration of its metal coordination properties, potential in supramolecular chemistry, and further biological applications. The scientific community continues to investigate "new applications of hydroxymethyl pyrazoles" across multiple disciplines.
In conclusion, 3-(hydroxymethyl)-1H-pyrazol-5-ol represents an important chemical building block with diverse applications in medicinal chemistry, agrochemical development, and materials science. Its unique structural features and synthetic versatility ensure ongoing interest from researchers and industrial chemists alike.
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